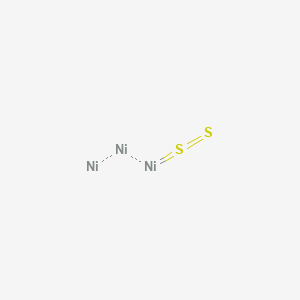

Nickel subsulfide

Übersicht

Beschreibung

Nickel subsulfide is a chemical compound used in various industrial processes. It is the nickel component of matte involved in pyrometallurgy . It is produced in nickel refineries and used in the manufacture of lithium batteries .

Synthesis Analysis

Nickel sulfides, including Ni3S2, can be synthesized through various methods. One approach involves the fabrication of NiS2 hollow microspheres via a hydrothermal process . Another method involves a controllable and simple strategy to synthesize nickel sulfides .Molecular Structure Analysis

Nickel subsulfide has the molecular formula Ni3S2 . The structural properties of nickel sulfide-based photocatalysts have been discussed in various studies .Chemical Reactions Analysis

Nickel is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel (II) ion ([Ni(H2O)6]2+) and hydrogen gas (H2) . Nickel sulfides are generally basic and therefore incompatible with acids .Physical And Chemical Properties Analysis

Nickel subsulfide is a pale yellowish-bronze, metallic, lustrous, crystalline solid . It is not soluble in water, or in organic solvents .Wissenschaftliche Forschungsanwendungen

Toxicology

Nickel subsulfide is used in toxicological studies due to its high toxicity .

Application

Nickel subsulfide is used to study the toxic effects of nickel compounds on various biological systems .

Methods

In these studies, organisms or cells are exposed to various concentrations of nickel subsulfide, and the toxic effects are observed and measured .

Results

The results of these studies have shown that nickel subsulfide can cause various adverse effects, including cytotoxicity and genotoxicity .

Oncology

Nickel subsulfide is used in oncological research due to its carcinogenic properties .

Application

Nickel subsulfide is used to study the mechanisms of carcinogenesis, particularly in the context of lung cancer .

Methods

In these studies, human lung epithelial cells are exposed to particulate nickel, and the effects on cell transformation and chromosome damage are observed .

Results

Chronic exposure to particulate nickel has been found to induce neoplastic transformation in human lung epithelial cells . Specifically, exposure to 1, 2.5, and 5 μg/cm² nickel subsulfide resulted in 2.55, 2.9, and 2.35 foci per dish, respectively . Furthermore, 61, 100, and 70 percent of the foci isolated from these treatments formed colonies in soft agar, indicating neoplastic transformation .

Energy Storage

Nickel sulfide-based materials have been used in the field of energy storage, specifically in high-performance electrochemical capacitors .

Application

Nickel sulfides are used in supercapacitors, which are energy storage devices with high power density, excellent cycle stability, and environmental benignity .

Methods

Nickel sulfides are used as electrode materials in supercapacitors. Various strategies such as building synergetic structures with conductive substrates, enhancing the active sites by nanocrystallization, and constructing nanohybrid architecture with other electrode materials have been used to improve their electrochemical performance .

Results

Nickel sulfides have shown promising results in terms of specific capacitance, although they have some drawbacks such as poor electrical conductivity .

Water Decontamination

Nickel sulfide-based heterostructures have been used in water decontamination .

Application

Nickel sulfides are used in photocatalytic processes for water decontamination .

Methods

In these applications, nickel sulfide-based heterostructures are used as photocatalysts to degrade pollutants in water .

Results

The results of these applications are not specified in the source .

Battery Technology

Nickel sulfide-based materials have been used in the field of battery technology .

Application

Nickel sulfides are used in various types of batteries, such as lithium–air batteries (LABs), lithium–sulfide batteries (LSBs), lithium-ion batteries (LIBs), sodium-ion batteries (SIBs), potassium-ion batteries (PIBs), zinc-ion batteries, and zinc–air batteries .

Methods

Nickel sulfides are used as electrode materials in these batteries. Various strategies such as building synergetic structures with conductive substrates, enhancing the active sites by nanocrystallization, and constructing nanohybrid architecture with other electrode materials have been used to improve their electrochemical performance .

Results

Nickel sulfides generally exhibit higher specific capacitance than carbon-based electrodes, but they have some drawbacks, such as poor electrical conductivity .

Environmental Degradation

Nickel sulfide-based heterostructures have been used in environmental degradation of model organic wastewater pollutants by photocatalytic process .

Application

Nickel sulfides are used in photocatalytic processes for environmental degradation .

Methods

In these applications, nickel sulfide-based heterostructures are used as photocatalysts to degrade pollutants in wastewater .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

nickel;(sulfanylidene-λ4-sulfanylidene)nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.S2/c;;;1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSUSTJZZWSTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=S=[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinickel disulphide | |

CAS RN |

12035-72-2 | |

| Record name | Trinickel disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinickel disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)